molecular formula C9H4Br2ClF3O B13725062 4'-Bromo-2'-chloro-5'-(trifluoromethyl)phenacyl bromide

4'-Bromo-2'-chloro-5'-(trifluoromethyl)phenacyl bromide

Cat. No.: B13725062
M. Wt: 380.38 g/mol
InChI Key: VKFOAMYOKWFZBV-UHFFFAOYSA-N
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Description

4'-Bromo-2'-chloro-5'-(trifluoromethyl)phenacyl bromide is a useful research compound. Its molecular formula is C9H4Br2ClF3O and its molecular weight is 380.38 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl bromide typically involves the bromination of 2-chloro-5-(trifluoromethyl)acetophenone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by halogenation reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl bromide involves its interaction with nucleophilic sites on target molecules. The bromine atoms act as leaving groups, facilitating nucleophilic attack and subsequent formation of covalent bonds. This reactivity is exploited in various synthetic and biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl bromide is unique due to the presence of both bromine and chlorine atoms, along with a trifluoromethyl group. This combination of substituents enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C9H4Br2ClF3O

Molecular Weight

380.38 g/mol

IUPAC Name

2-bromo-1-[4-bromo-2-chloro-5-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H4Br2ClF3O/c10-3-8(16)4-1-5(9(13,14)15)6(11)2-7(4)12/h1-2H,3H2

InChI Key

VKFOAMYOKWFZBV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1C(F)(F)F)Br)Cl)C(=O)CBr

Origin of Product

United States

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